molecular formula C27H27N3O B4217906 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone

1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B4217906
M. Wt: 409.5 g/mol
InChI Key: ZHAUTMCDLJOGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the piperazine and phenyl groups. Common reagents used in these reactions include indole, piperazine, and phenyl bromide. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to potential therapeutic effects.

Comparison with Similar Compounds

1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone can be compared with other indole derivatives and piperazine-containing compounds. Similar compounds include:

    1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-methyl-1-piperazinyl)ethanone: This compound has a similar structure but with a methyl group on the piperazine ring, which may alter its biological activity.

    1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-ethyl-1-piperazinyl)ethanone: The presence of an ethyl group instead of a phenyl group can lead to different chemical and biological properties.

    1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-benzyl-1-piperazinyl)ethanone: The benzyl group on the piperazine ring may enhance its binding affinity to certain receptors or enzymes. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O/c1-20-25(23-14-8-9-15-24(23)28-20)27(31)26(21-10-4-2-5-11-21)30-18-16-29(17-19-30)22-12-6-3-7-13-22/h2-15,26,28H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAUTMCDLJOGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone
Reactant of Route 5
1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-(4-phenylpiperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.